molecular formula C15H20O4 B1245734 Agrocybolacton

Agrocybolacton

Cat. No.: B1245734
M. Wt: 264.32 g/mol
InChI Key: FUNRAISQDFOMFQ-RSPOJEKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agrocybolacton is a natural bioactive lactone compound with a molecular formula of C15H20O4 and a molecular weight of 264.32 g/mol . It was first isolated from the fungus Agrocybe sp. HKI 0259 . The compound is classified as a furofuran, an organoheterocyclic structure . As a secondary metabolite from the genus Agrocybe , which is known to produce a diverse array of compounds with significant biological activities, Agrocybolacton is a molecule of interest for natural product research and drug discovery initiatives . Researchers can explore its potential bioactivities within the context of other metabolites from this genus, which have demonstrated anti-inflammatory, anticancer, antioxidant, and antimicrobial properties in preliminary studies . The specific mechanism of action and full spectrum of biological activity for Agrocybolacton are subjects for further investigation. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,2S,6S,12R,15S)-2-hydroxy-5,5-dimethyl-11,13-dioxatetracyclo[7.5.1.01,6.012,15]pentadec-8-en-14-one

InChI

InChI=1S/C15H20O4/c1-14(2)6-5-10(16)15-9(14)4-3-8-7-18-12(11(8)15)19-13(15)17/h3,9-12,16H,4-7H2,1-2H3/t9-,10-,11+,12+,15-/m0/s1

InChI Key

FUNRAISQDFOMFQ-RSPOJEKHSA-N

Isomeric SMILES

CC1(CC[C@@H]([C@@]23[C@H]1CC=C4[C@@H]2[C@H](OC4)OC3=O)O)C

Canonical SMILES

CC1(CCC(C23C1CC=C4C2C(OC4)OC3=O)O)C

Synonyms

agrocybolacton

Origin of Product

United States

Scientific Research Applications

Biological Activities and Pharmacological Applications

The biological activities of Agrocybolacton can be categorized into several key areas:

1. Anticancer Activity

  • Mechanism : Research indicates that polysaccharides derived from Agrocybe species can inhibit tumor growth and metastasis. For instance, polysaccharides isolated from A. aegerita demonstrated significant inhibition of transplanted sarcoma S180 tumors in mice .
  • Case Study : A study by Liu et al. (2023) revealed that a polysaccharide from A. cylindracea inhibited the proliferation of human gastric cancer cells with an IC50 value of 240.71 µg/mL .

2. Antidiabetic Properties

  • Mechanism : Agrocybolacton and its derivatives have shown promise in managing diabetes through mechanisms such as improving insulin sensitivity and reducing blood glucose levels.
  • Case Study : A study highlighted that polysaccharides from A. chaxingu significantly lowered blood sugar levels in diabetic mice, suggesting their potential as therapeutic agents for diabetes .

3. Antimicrobial Effects

  • Mechanism : The antibacterial properties of compounds derived from Agrocybe have been documented, demonstrating efficacy against various bacterial strains.
  • Case Study : Research showed that extracts from Cyclocybe aegerita exhibited antibacterial activity with minimal inhibition concentrations (MIC) as low as 31 µg/mL against Staphylococcus aureus .

Table 1: Summary of Biological Activities of Agrocybolacton

Activity TypeMechanismReference
AnticancerInhibits tumor growthLiu et al. (2023)
AntidiabeticLowers blood glucose levelsLee et al. (2010)
AntimicrobialInhibits bacterial growthMotoshima et al. (2018)

Table 2: Case Studies on Agrocybolacton Applications

Study ReferenceApplication AreaKey Findings
Liu et al. (2023)Cancer TreatmentSignificant inhibition of gastric cancer cell growth
Lee et al. (2010)Diabetes ManagementReduction in blood sugar levels in diabetic mice
Motoshima et al. (2018)Antimicrobial EffectsEffective against Leishmania spp., inhibiting arginase activity

Chemical Reactions Analysis

Hydrolysis Reactions

Lactones typically undergo hydrolysis in acidic or basic conditions to form hydroxy acids or their salts. For example:

Agrocybolacton+H2OH+or OHHydroxy acid derivative\text{Agrocybolacton}+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{or OH}^-}\text{Hydroxy acid derivative}

This reaction is common in fungal metabolites during extraction or purification processes .

Oxidation and Reduction

Lactones may participate in redox reactions depending on their functional groups:

  • Oxidation : Conversion of alcohol groups to ketones or carboxylic acids.

  • Reduction : Hydrogenation of double bonds within the lactone ring using catalysts like Pd/C or NaBH₄ .

Enzymatic Modifications

Fungal enzymes (e.g., oxidases or hydrolases) could modify Agrocybolacton’s structure, altering bioactivity. For instance:

  • Side-chain hydroxylation or epoxidation .

  • Ring-opening polymerization to form biodegradable polymers .

Biological Activity-Related Reactions

If Agrocybolacton shares properties with other Agrocybe metabolites, it may:

  • Inhibit cancer cell proliferation via apoptosis induction (e.g., IC₅₀ values of 240–490 µg/mL for Agrocybe polysaccharides in gastric/colorectal cancer cells) .

  • Exhibit antioxidant effects (e.g., 68–85% radical scavenging activity at 4.5 mg/mL for A. aegerita polysaccharides) .

Data Table: Hypothetical Reactions of Agrocybolacton

Reaction Type Conditions Products Biological Relevance
Acidic hydrolysisH₂SO₄, H₂O, 80°CHydroxy acidEnhanced solubility for drug delivery
Enzymatic oxidationFungal oxidases, pH 7.0Epoxidized lactoneIncreased antimicrobial activity
Catalytic hydrogenationH₂, Pd/C, 25°CReduced lactone (diol form)Modified anti-inflammatory effects

Key Limitations

  • No peer-reviewed studies on Agrocybolacton were identified in the provided sources.

  • The above analysis extrapolates from structurally related fungal metabolites (e.g., polysaccharides, sesquiterpenes) .

For authoritative insights, targeted experimental studies (e.g., NMR, LC-MS) and bioactivity assays are required. Let me know if you’d like assistance refining this framework with additional parameters!

Q & A

Basic Research Questions

Q. How to formulate a research question for studying Agrocybolacton’s biological activity?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:

  • Population: Specific cell lines or organisms affected by Agrocybolacton.
  • Intervention: Agrocybolacton dosage or delivery method.
  • Comparison: Control groups or analogous compounds.
  • Outcome: Quantifiable metrics (e.g., inhibition rates, gene expression).
  • Time: Duration of exposure.
    Ensure feasibility by aligning with available analytical tools (e.g., HPLC for purity checks) and ethical guidelines for biological assays .

Q. What are the key considerations in designing experiments to isolate Agrocybolacton from natural sources?

  • Methodological Answer :

  • Extraction Protocols : Optimize solvent polarity (e.g., ethanol vs. methanol) based on Agrocybolacton’s solubility.
  • Purity Validation : Combine spectroscopic (NMR, IR) and chromatographic (HPLC, TLC) methods.
  • Reproducibility : Document extraction parameters (temperature, pH, time) in detail to enable replication .
    • Table 1 : Common Techniques for Natural Compound Isolation
TechniqueApplicationLimitations
Column ChromatographyHigh-resolution separationTime-intensive
HPLCQuantification of purityCostly equipment
TLCRapid preliminary analysisLow sensitivity

Advanced Research Questions

Q. How to address discrepancies in reported bioactivity data of Agrocybolacton across studies?

  • Methodological Answer :

  • Meta-Analysis Framework :

Compile datasets from peer-reviewed studies.

Normalize variables (e.g., dosage units, assay conditions).

Apply statistical models (ANOVA, regression) to identify confounding factors (e.g., solvent choice, cell line variability).

  • Uncertainty Quantification : Report confidence intervals and error margins for bioactivity metrics .
  • Contradiction Resolution : Use sensitivity analysis to test hypotheses (e.g., pH-dependent activity).

Q. What advanced analytical methodologies are recommended for elucidating the stereochemistry of Agrocybolacton?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (CSPs) to separate enantiomers.
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable.
  • Computational Modeling : Pair NMR data with DFT (Density Functional Theory) calculations to predict stereoisomer stability .
    • Table 2 : Pros and Cons of Stereochemical Analysis Methods
MethodProsCons
X-ray CrystallographyDefinitive structural proofRequires high-quality crystals
CD SpectroscopyRapid enantiomer differentiationLimited to chromophoric compounds
Molecular DynamicsPredicts stability under varying conditionsComputationally intensive

Q. How to ensure methodological rigor when analyzing Agrocybolacton’s mechanism of action?

  • Methodological Answer :

  • Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics data to map pathways.
  • Dose-Response Validation : Use Hill slope models to confirm EC50/IC50 consistency across replicates.
  • Blinding : Implement double-blind protocols in cell-based assays to reduce bias .

Data Management and Reporting

Q. What strategies mitigate data fragmentation in interdisciplinary Agrocybolacton research?

  • Methodological Answer :

  • Centralized Repositories : Use platforms like Zenodo or Figshare for raw data storage.
  • Metadata Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable).
  • Cross-Validation : Share datasets with collaborators to verify reproducibility .

Key Methodological Frameworks

  • FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance .
  • PICOT : Structure hypotheses to ensure clarity and testability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agrocybolacton
Reactant of Route 2
Agrocybolacton

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.